molecular formula C7H10ClNO3S B2526365 3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride CAS No. 2309468-32-2

3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B2526365
CAS No.: 2309468-32-2
M. Wt: 223.67
InChI Key: SMNIPXMOYQTCSH-UHFFFAOYSA-N
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Description

3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClNO3S and a molecular weight of 223.68 g/mol . It is known for its use in various chemical reactions and applications in scientific research. The compound features a tert-butyl group attached to an oxazole ring, which is further substituted with a sulfonyl chloride group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-tert-butyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used in the substitution reactions .

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride primarily involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic center can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the tert-butyl group and the sulfonyl chloride functional group at the 5-position of the oxazole ring makes it a valuable reagent in organic synthesis and various scientific applications .

Properties

IUPAC Name

3-tert-butyl-1,2-oxazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3S/c1-7(2,3)5-4-6(12-9-5)13(8,10)11/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNIPXMOYQTCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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